molecular formula C14H12ClNO3 B310313 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide

2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide

Cat. No. B310313
M. Wt: 277.7 g/mol
InChI Key: DRFZHUDPKLMULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Allen and Hanburys, a subsidiary of GlaxoSmithKline. AH-7921 is structurally similar to other opioids, such as fentanyl, but it has a unique chemical structure that makes it a potent and selective agonist of the mu-opioid receptor.

Mechanism of Action

2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide acts as a selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates a series of intracellular signaling pathways that lead to the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It also has the potential to cause addiction and dependence, as well as adverse effects such as nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has limitations, such as its potential for abuse and dependence, which must be carefully controlled in experimental settings.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide, including its potential therapeutic applications in pain management and addiction treatment. Further studies are needed to understand the molecular mechanisms of its action and to develop safer and more effective opioid analgesics. Additionally, research on the abuse liability and addiction potential of 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide is needed to inform public health policies and interventions.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide involves the reaction of 4-chlorophenol with 3-hydroxybenzaldehyde in the presence of sodium hydroxide to form 4-chloro-3-hydroxybenzaldehyde. This intermediate is then reacted with N-(2-bromoethyl)acetamide in the presence of sodium hydride to form 2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide has been used in scientific research to study the mu-opioid receptor and its role in pain modulation. It has also been used to investigate the pharmacological properties of opioids and their potential therapeutic applications.

properties

Product Name

2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide

Molecular Formula

C14H12ClNO3

Molecular Weight

277.7 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(3-hydroxyphenyl)acetamide

InChI

InChI=1S/C14H12ClNO3/c15-10-4-6-13(7-5-10)19-9-14(18)16-11-2-1-3-12(17)8-11/h1-8,17H,9H2,(H,16,18)

InChI Key

DRFZHUDPKLMULM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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